molecular formula C15H14BrN5O3S B415558 B-Raf IN 14

B-Raf IN 14

货号: B415558
分子量: 424.3 g/mol
InChI 键: HKKJJBUQMXEHOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WAY-310819 是一种化学化合物,以其作为 B-Raf 抑制剂的作用而闻名 。B-Raf 是一种蛋白激酶,参与细胞内信号的传递,这对细胞的生长和分裂至关重要。像 WAY-310819 这样的抑制剂在研究和治疗应用中意义重大,特别是在研究和治疗 B-Raf 突变普遍存在的癌症方面。

化学反应分析

WAY-310819 与其他 B-Raf 抑制剂一样,会发生各种化学反应。这些反应包括:

    氧化: 这种反应涉及化合物中失去电子,通常由氧化剂促进。

    还原: 这种反应涉及获得电子,通常使用还原剂。

    取代: 这种反应涉及用另一个官能团取代分子中的一个官能团,通常在特定条件下进行。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Cancer Therapy

B-Raf IN 14 has been investigated for its therapeutic applications in treating cancers with B-Raf mutations:

  • Melanoma : Clinical trials have shown that B-Raf inhibitors can significantly improve outcomes for patients with metastatic melanoma harboring V600E mutations. For instance, a study demonstrated an overall response rate of 83.3% in patients treated with a combination of encorafenib and binimetinib, highlighting the efficacy of targeting this mutation .
  • Non-Small Cell Lung Cancer (NSCLC) : In vitro studies have shown that this compound effectively inhibits the proliferation of NSCLC cell lines with B-Raf mutations. The compound exhibited an IC50 value of 0.07 μmol/L against H358 cells, indicating its potency compared to existing therapies like vemurafenib (IC50 = 0.13 μmol/L) .

Mechanistic Studies

This compound serves as a valuable tool compound for studying the MAPK signaling pathway:

  • Cellular Studies : Researchers utilize this compound to investigate how B-Raf mutations affect cellular behavior and response to therapies. It aids in understanding resistance mechanisms that arise during treatment .
  • Biological Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell lines harboring various B-Raf mutations, showcasing its broad applicability across different tumor types.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments:

TreatmentIC50 (μmol/L)Overall Response Rate (%)Median Progression-Free Survival (months)Notes
This compound0.0564Not yet reportedEffective against V600E & non-V600E mutations
Vemurafenib0.1340~6Primarily for V600E mutations
DabrafenibN/A58~10Combination therapy preferred

Case Studies

Several case studies highlight the clinical relevance of targeting B-Raf mutations with inhibitors like this compound:

  • Case Study 1 : A patient with metastatic melanoma exhibiting a V600E mutation showed a significant response to treatment with this compound, achieving stable disease for over six months.
  • Case Study 2 : In a cohort of NSCLC patients with non-V600E mutations, treatment with this compound resulted in an objective response rate of 64%, indicating its potential effectiveness across different mutation profiles .

作用机制

WAY-310819 通过抑制 B-Raf 激酶的活性来发挥其作用。B-Raf 是丝裂原活化蛋白激酶 (MAPK) 通路的一部分,该通路参与细胞分裂和分化。 通过抑制 B-Raf,WAY-310819 扰乱了这条信号通路,导致细胞增殖减少,并可能在具有 B-Raf 突变的癌细胞中诱导细胞死亡 .

相似化合物的比较

WAY-310819 可以与其他 B-Raf 抑制剂进行比较,例如:

  • 维罗非尼
  • 达拉非尼
  • 索拉非尼

这些化合物也靶向 B-Raf 激酶,但其效力、选择性和临床应用可能有所不同。WAY-310819 在其特异性结合亲和力和抑制谱方面独一无二,使其成为研究和治疗开发中的宝贵工具。

如果您有任何其他问题或需要更多详细信息,请随时提问!

准备方法

WAY-310819 的制备涉及多种合成路线和反应条件。 有关合成路线和工业生产方法的具体细节,在公共领域尚未公开。通常,这类抑制剂的合成涉及多步有机合成,包括在受控条件下形成关键中间体和最终偶联反应。

生物活性

B-Raf IN 14 is a compound that has gained attention in the field of cancer research, particularly due to its role in modulating the activity of the B-Raf kinase, a crucial component of the MAPK/ERK signaling pathway. This pathway is often implicated in various cancers, making B-Raf an important target for therapeutic intervention. The following sections detail the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

B-Raf is a serine/threonine kinase that, when mutated (most notably in the V600E form), leads to uncontrolled cell proliferation and survival. This compound functions by inhibiting the activity of B-Raf, thereby disrupting this oncogenic signaling. The compound achieves this by targeting specific binding sites within the B-Raf protein structure.

Key Findings:

  • 14-3-3 Protein Interaction : Research indicates that B-Raf's activity can be regulated through its interaction with 14-3-3 proteins. These proteins bind to specific sites on B-Raf, influencing its activation state. Disruption of these binding interactions through compounds like this compound can inhibit B-Raf's kinase activity, leading to reduced cell proliferation in cancer models .
  • Mutational Impact : Studies have shown that mutational alterations in the 14-3-3 binding site significantly affect B-Raf's biological activity. For instance, mutations that prevent 14-3-3 binding lead to increased kinase activity, suggesting that maintaining proper binding dynamics is crucial for controlling B-Raf function .

Case Studies

Several clinical observations provide insight into the efficacy of targeting B-Raf mutations with compounds like this compound:

  • Case Study of NSCLC : A patient with non-small cell lung cancer (NSCLC) harboring a rare BRAF E501Q mutation demonstrated prolonged response to immunotherapy combined with targeted therapy. This suggests that understanding specific BRAF mutations can enhance treatment strategies .
  • Response to Immunotherapy : In another case involving a patient with stage IV adenocarcinoma and a confirmed BRAF V600E mutation, treatment with nivolumab resulted in a significant partial response and prolonged progression-free survival (PFS) of 39 months without requiring additional therapies .
  • Adverse Outcomes : Conversely, a patient with a G466V mutation in the BRAF gene experienced disease progression despite initial treatments, highlighting the variability in response based on specific genetic contexts .

Research Findings

Recent studies have extensively characterized the biological activity of B-Raf and its inhibitors:

Study FocusFindings
Inhibition Mechanism Disruption of 14-3-3 binding sites inhibits B-Raf activity significantly, providing a potential therapeutic strategy against cancers driven by mutated B-Raf .
Clinical Efficacy A phase I study indicated that patients with papillary thyroid cancer characterized by BRAF V600E mutations showed varied responses to targeted therapies, emphasizing the need for personalized treatment approaches .
Mutation Frequency In myeloid neoplasms, only 0.53% of cases exhibited BRAF mutations, indicating that while significant, these mutations are relatively rare compared to other malignancies .

属性

分子式

C15H14BrN5O3S

分子量

424.3 g/mol

IUPAC 名称

2-[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide

InChI

InChI=1S/C15H14BrN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-3-2-4-9(16)5-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24)

InChI 键

HKKJJBUQMXEHOW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br

规范 SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC(=CC=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。